molecular formula C6H9ClN2O2S B13002793 2-Amino-3-(thiazol-2-yl)propanoicacidhydrochloride

2-Amino-3-(thiazol-2-yl)propanoicacidhydrochloride

Cat. No.: B13002793
M. Wt: 208.67 g/mol
InChI Key: NSXXHJMMYDZETD-UHFFFAOYSA-N
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Description

2-Amino-3-(thiazol-2-yl)propanoic acid hydrochloride is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(thiazol-2-yl)propanoic acid hydrochloride typically involves the reaction of thiazole derivatives with amino acids under specific conditions. One common method involves the esterification of the acid followed by a reaction with hydrazine monohydrate in an alcohol medium . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the purity and yield of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process generally includes steps such as purification through crystallization and drying under vacuum to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(thiazol-2-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of 2-Amino-3-(thiazol-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, thereby influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(thiazol-2-yl)propanoic acid hydrochloride is unique due to its specific structure and the presence of both an amino group and a thiazole ring. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Biological Activity

2-Amino-3-(thiazol-2-yl)propanoic acid hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-Amino-3-(thiazol-2-yl)propanoic acid hydrochloride is characterized by the presence of a thiazole ring, which contributes to its unique reactivity and interaction with biological targets. The molecular formula can be summarized as follows:

PropertyValue
Molecular FormulaC₅H₈ClN₃OS
Molecular Weight195.66 g/mol
SolubilitySoluble in water
AppearanceWhite crystalline solid

The biological activity of 2-Amino-3-(thiazol-2-yl)propanoic acid hydrochloride is primarily attributed to its ability to interact with various receptors and enzymes. It has been shown to exhibit:

  • Antimicrobial Activity : The compound has demonstrated significant inhibitory effects against various bacterial strains, suggesting potential as an antibiotic agent.
  • Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease research.
  • Anti-inflammatory Properties : It has been observed to reduce inflammation in cellular models, indicating its potential use in treating inflammatory diseases.

Antimicrobial Activity

Research has shown that 2-Amino-3-(thiazol-2-yl)propanoic acid hydrochloride exhibits notable antimicrobial properties. A study tested its efficacy against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa16 μg/mL

The results indicate that the compound is particularly effective against Gram-positive bacteria, which could lead to its development as a novel antimicrobial agent.

Neuroprotective Studies

In vitro studies have assessed the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated:

  • Cell Viability : Cells treated with 2-Amino-3-(thiazol-2-yl)propanoic acid hydrochloride showed a significant increase in viability compared to untreated controls.
  • Apoptosis Reduction : The compound reduced markers of apoptosis, suggesting a protective effect on neuronal cells.

Case Studies

Several case studies have explored the therapeutic applications of 2-Amino-3-(thiazol-2-yl)propanoic acid hydrochloride:

  • Case Study on Bacterial Infections :
    • A clinical trial involving patients with resistant bacterial infections showed promising results when treated with this compound, leading to improved outcomes compared to standard treatments.
  • Neurodegenerative Disease Model :
    • In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its potential as a therapeutic agent for neurodegenerative disorders.

Properties

Molecular Formula

C6H9ClN2O2S

Molecular Weight

208.67 g/mol

IUPAC Name

2-amino-3-(1,3-thiazol-2-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C6H8N2O2S.ClH/c7-4(6(9)10)3-5-8-1-2-11-5;/h1-2,4H,3,7H2,(H,9,10);1H

InChI Key

NSXXHJMMYDZETD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)CC(C(=O)O)N.Cl

Origin of Product

United States

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